molecular formula C24H46O11 B049484 Dodecyl-alpha-D-maltoside CAS No. 116183-64-3

Dodecyl-alpha-D-maltoside

Cat. No. B049484
CAS RN: 116183-64-3
M. Wt: 510.6 g/mol
InChI Key: NLEBIOOXCVAHBD-YHBSTRCHSA-N
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Description

Dodecyl-alpha-D-maltoside is a non-ionic detergent . It is particularly effective in the solubilization and crystallization of membrane proteins , making it a crucial tool in cell biology and biochemical research .


Molecular Structure Analysis

The empirical formula of Dodecyl-alpha-D-maltoside is C24H46O11 . Its molecular weight is 510.62 . The SMILES string representation is CCCCCCCCCCCCOC1OC(CO)C(OC2OC(CO)C(O)C(O)C2O)C(O)C1O .


Chemical Reactions Analysis

Dodecyl-alpha-D-maltoside is used in the isolation and purification of GPCR’s . It also plays a role in the solubilization of 3,4-ethylenedioxythiophene (EDOT) and decreases the oxidation potential of EDOT .


Physical And Chemical Properties Analysis

Dodecyl-alpha-D-maltoside has a density of 1.3±0.1 g/cm^3 . Its boiling point is 703.5±60.0 °C at 760 mmHg . The vapor pressure is 0.0±5.1 mmHg at 25°C . The enthalpy of vaporization is 117.7±6.0 kJ/mol . The flash point is 379.3±32.9 °C .

Safety And Hazards

When handling Dodecyl-alpha-D-maltoside, it is advised to avoid breathing mist, gas or vapours. Contact with skin and eyes should be avoided. Use of personal protective equipment and chemical impermeable gloves is recommended .

Future Directions

Dodecyl-alpha-D-maltoside has emerged as a versatile detergent with a broad range of applications in membrane protein research and beyond . Its pivotal role in preserving protein structure and function establishes it as an indispensable tool for exploring the intricacies of membrane biology .

Relevant Papers

There are several papers that discuss the use of Dodecyl-alpha-D-maltoside in scientific research. For instance, one study used Dodecyl-alpha-D-maltoside to protect membrane proteins in vacuo . Another study discussed the use of Dodecyl-alpha-D-maltoside in the isolation and purification of ABC transporters .

properties

IUPAC Name

(2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6S)-6-dodecoxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H46O11/c1-2-3-4-5-6-7-8-9-10-11-12-32-23-21(31)19(29)22(16(14-26)34-23)35-24-20(30)18(28)17(27)15(13-25)33-24/h15-31H,2-14H2,1H3/t15-,16-,17-,18+,19-,20-,21-,22-,23+,24-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLEBIOOXCVAHBD-YHBSTRCHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCOC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCO[C@@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H46O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

510.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dodecyl-alpha-D-maltoside

CAS RN

116183-64-3
Record name (2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6S)-6-dodecoxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Q & A

Q1: Why is dodecyl-alpha-D-maltoside used in structural studies of membrane proteins like Photosystem II?

A: Dodecyl-alpha-D-maltoside is a mild detergent often used to extract and purify membrane proteins while preserving their native structure and function. This is crucial for techniques like electron microscopy, which require the protein to be in solution but retain its natural conformation. For example, researchers used dodecyl-alpha-D-maltoside to isolate Photosystem II complexes from spinach, allowing them to visualize different supramolecular arrangements of the photosystem and its light-harvesting antenna [].

Q2: How does dodecyl-alpha-D-maltoside assist in the crystallization of proteins like the human retinoic acid receptor (hRARgamma)?

A: Crystallization of proteins is often a delicate process. Dodecyl-alpha-D-maltoside can aid in this process by stabilizing the protein and mediating crystal contacts. In the case of hRARgamma, dodecyl-alpha-D-maltoside was essential for both the stabilization and crystallization of the ligand-binding domain []. The detergent molecule was found to be completely ordered within the crystal structure, with its dodecyl moiety buried in a hydrophobic channel and the maltoside head group forming hydrogen bonds with water molecules and polar residues. This suggests that dodecyl-alpha-D-maltoside can play a specific structural role in facilitating protein crystallization.

Q3: Can you elaborate on the specific structural insights gained from using dodecyl-alpha-D-maltoside in studying green plant Photosystem I?

A: By using dodecyl-alpha-D-maltoside to solubilize green plant Photosystem I, researchers were able to perform electron microscopy studies that revealed important structural details about this complex []. The study demonstrated that the light-harvesting complex I (LHCI) binds to the Photosystem I core complex on the side of the F/J subunits. This finding contributes to a better understanding of the spatial organization of light-harvesting complexes within Photosystem I, which is essential for efficient energy transfer during photosynthesis.

Q4: The studies mention the formation of different "supercomplexes" of Photosystem II after treatment with dodecyl-alpha-D-maltoside. What does this tell us about the organization of the thylakoid membrane?

A: The observation of different Photosystem II supercomplexes with varying compositions of light-harvesting complexes suggests that the thylakoid membrane is not a static structure, but rather a dynamic environment [, ]. The ability of dodecyl-alpha-D-maltoside to extract these different supercomplexes indicates that they exist as distinct entities within the membrane. This heterogeneity in Photosystem II organization may reflect the plant's ability to adapt to changing light conditions by altering the pathways of energy transfer. For example, different supercomplexes might be favored under high or low light conditions to optimize photosynthetic efficiency.

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